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molecular formula C6H7Cl2N B1212944 2-(Chloromethyl)pyridine hydrochloride CAS No. 6959-47-3

2-(Chloromethyl)pyridine hydrochloride

Cat. No. B1212944
M. Wt: 164.03 g/mol
InChI Key: JPMRGPPMXHGKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04719298

Procedure details

A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml chloroform was heated at reflux while 300 g (1.29 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions without heating over 50 minutes as the reaction mixture remained under reflux by itself. The mixture was stirred for another 2 hours and was cooled and vacuum filtered. The filtrate was washed with 100 ml of 5% sodium hydroxide and the chloroform phase was dried over MgSO4, and filtered. 100 g (2.74 moles) of dry hydrogen chloride were added to the filtrate which was evaporated to dryness under vacuum. The residue was added to 250 ml of dry acetone and the mixture was stirred and vacuum filtered. The precipitate was washed with a little acetone and dried to obtain 185 g of 2-chloromethyl-pyridine hydrochloride. The acetone solution was cooled in the refrigerator to obtain another 42 g product for a total yield of 227 g (64.4%) melting at 120° to 122° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CN(C)C=O.[Cl:13]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[ClH:25]>C(Cl)(Cl)Cl>[ClH:13].[Cl:25][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC1=NC=CC=C1
Name
Quantity
14 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
in portions without heating over 50 minutes as the reaction mixture
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux by itself
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The filtrate was washed with 100 ml of 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under vacuum
ADDITION
Type
ADDITION
Details
The residue was added to 250 ml of dry acetone
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The precipitate was washed with a little acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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